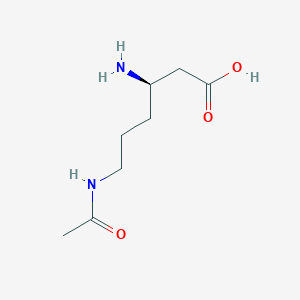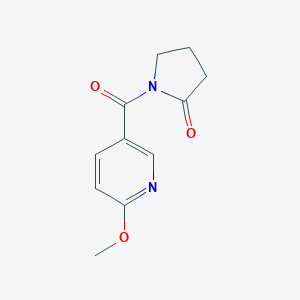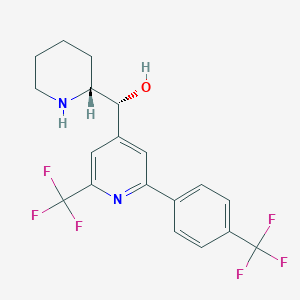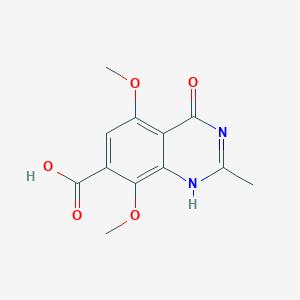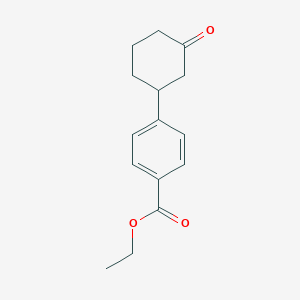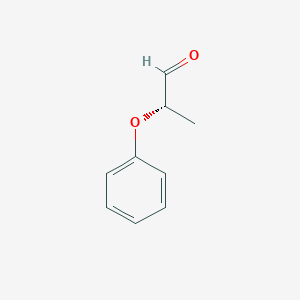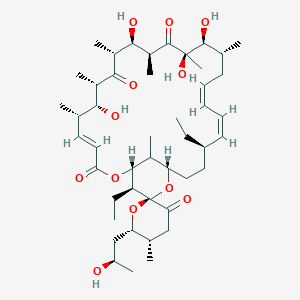
44-Homooligomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
44-Homooligomycin B is a natural product that is produced by Streptomyces bacteria. It is a member of the oligomycin family of antibiotics and is known for its potent inhibitory effects on mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.
Mécanisme D'action
The mechanism of action of 44-Homooligomycin B is through the inhibition of mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 44-Homooligomycin B has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, and can also inhibit the replication of certain viruses. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 44-Homooligomycin B in lab experiments is its potency. It is a very potent inhibitor of mitochondrial ATP synthase, which makes it useful for studying the effects of ATP depletion on cells. However, one limitation of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 44-Homooligomycin B. One area of research is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. 44-Homooligomycin B has been shown to have potent antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Finally, there is potential for 44-Homooligomycin B to be used as a tool for studying mitochondrial function and ATP production in cells.
Méthodes De Synthèse
44-Homooligomycin B is a complex molecule that is difficult to synthesize in the laboratory. The most common method for synthesizing this compound is through fermentation of the Streptomyces bacteria that produce it naturally. This method involves growing the bacteria in a culture medium and then extracting the compound from the culture broth.
Applications De Recherche Scientifique
44-Homooligomycin B has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that 44-Homooligomycin B has potent anti-cancer activity and can induce apoptosis (cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
125616-18-4 |
|---|---|
Nom du produit |
44-Homooligomycin B |
Formule moléculaire |
C46H74O12 |
Poids moléculaire |
819.1 g/mol |
Nom IUPAC |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1 |
Clé InChI |
VVNFPMGPKYNROA-MZRZIRKFSA-N |
SMILES isomérique |
CC[C@@H]\1CC[C@H]2C([C@H]([C@@H]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)CC)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canonique |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonymes |
44-homooligomycin B NK86-0279 I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




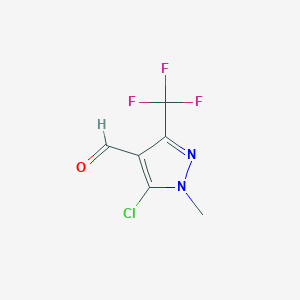
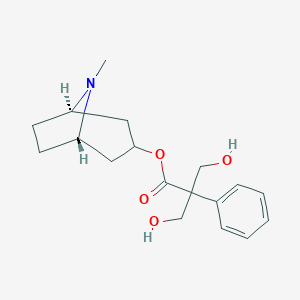
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
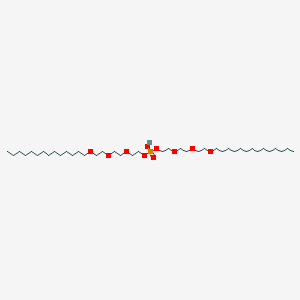
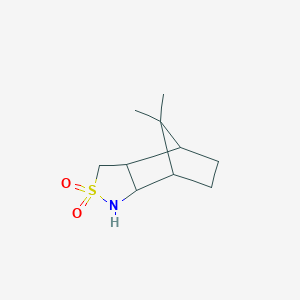
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
